(5Z)-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Description
6-HYDROXY-3-(2-METHOXYPHENYL)-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidine ring fused with a pyrazole ring, and it is substituted with methoxy and hydroxy groups.
Properties
Molecular Formula |
C21H20N4O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
6-hydroxy-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N4O5/c1-29-13-9-7-12(8-10-13)14-11-15(24-23-14)18-19(26)22-21(28)25(20(18)27)16-5-3-4-6-17(16)30-2/h3-10,14,23,27H,11H2,1-2H3,(H,22,26,28) |
InChI Key |
AXEWLYXRLRGVQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4=CC=CC=C4OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-3-(2-METHOXYPHENYL)-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo various transformations such as nitration, reduction, and cyclization. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The pyrazole ring can be reduced to a dihydropyrazole.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the pyrazole ring would produce a dihydropyrazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-HYDROXY-3-(2-METHOXYPHENYL)-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, such as binding assays and cellular assays.
Comparison with Similar Compounds
Similar Compounds
6-HYDROXY-3-(2-METHOXYPHENYL)-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
